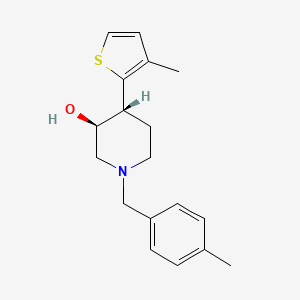![molecular formula C22H21N3O2 B3809396 N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)
N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide, commonly known as MI-219, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which is frequently mutated in various types of cancer. MI-219 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for further development as a cancer therapy.
Mecanismo De Acción
MI-219 works by binding to the MDM2 protein, preventing it from interacting with and degrading the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, MI-219 has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully understand the biochemical and physiological effects of MI-219 in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MI-219 has several advantages for use in lab experiments, including its specificity for the MDM2 protein and its ability to sensitize cancer cells to other anticancer agents. However, MI-219 also has some limitations, including its relatively low potency and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the development of MI-219 as a cancer therapy. One potential direction is to combine MI-219 with other anticancer agents to enhance its efficacy. Another direction is to develop MI-219 analogs with improved potency and selectivity for the MDM2 protein. Additionally, further studies are needed to determine the safety and efficacy of MI-219 in humans, as well as its potential for use in combination with other cancer therapies.
Aplicaciones Científicas De Investigación
MI-219 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these models, MI-219 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. MI-219 has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-methyl-2-(2-oxobenzo[cd]indol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15(21(26)24(2)14-12-17-9-3-4-13-23-17)25-19-11-6-8-16-7-5-10-18(20(16)19)22(25)27/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQRYPKDXZLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC1=CC=CC=N1)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-9(10H)-acridinone hydrochloride](/img/structure/B3809315.png)
![N-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-pyrazinamine trifluoroacetate](/img/structure/B3809321.png)

![2,5-dimethyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3809333.png)
![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B3809344.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B3809354.png)
![4-(3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-methylpyridine trifluoroacetate](/img/structure/B3809360.png)
![2-[4-(2,5-difluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3809369.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3809379.png)
![N-cyclopropyl-N-[4-(methylthio)benzyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3809387.png)
![rel-(1R,5S)-3-[3-(2-furyl)-3-phenylpropanoyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B3809391.png)
![1-(4-fluorophenyl)-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3809395.png)
![methyl 5-[(dimethylamino)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3809399.png)
